2,7-Diaminoacridin-9(10H)-one

Vue d'ensemble

Description

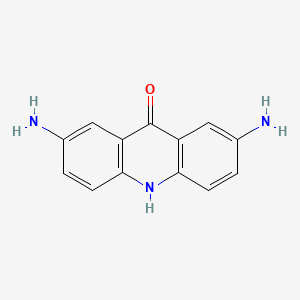

2,7-Diaminoacridin-9(10H)-one is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

While comprehensive data tables and case studies for 2,7-Diaminoacridin-9(10H)-one are not available in the provided search results, the information below outlines its potential applications and relevant research areas based on the available data.

Potential Applications of Acridine and Acridone Derivatives

Acridine derivatives, including this compound, have demonstrated diverse pharmacological activities and potential applications:

- Antitumor Agent: this compound has been studied for its potential as an antitumor agent. Compounds in the acridine family often exhibit cytotoxic properties against cancer cells. Other acridine derivatives have also been identified to inhibit cell proliferation of pancreatic cancer cell lines by inducing apoptosis .

- Telomerase Inhibition and Regulation of Cell Proliferation: Acridone and acridine compounds can inhibit telomerase and regulate cell proliferation . These compounds have the potential for use in the treatment of cancer and proliferative conditions .

- Antiseptic: Acriflavine, an acridine derivative, is used as an antiseptic for skin and mucous membranes .

- Anesthesia: Bucricaine, a tetrahydroacridine derivative, is used topically for surface anesthesia of the eye and via injection for infiltration anesthesia, peripheral nerve block, and spinal anesthesia .

- Gametocytocide: Quinacrine, also known as mepacrine, acts as a gametocytocide .

- HIV-1 Inhibition: Acridine derivatives have been found to inhibit HIV-1 replication in infected cell lines without inhibiting cellular proliferation or inducing cell death .

- Aspartic Protease Inhibitors: Acridinyl derivatives have been identified as potent aspartic protease inhibitors through virtual screening .

- DNA Binding: N-substituted acridin-9-amines have been investigated for their binding properties to DNA . These compounds intercalate into the double helix of native DNA, and their binding constants have been determined using UV-Vis spectrophotometry and fluorescence spectroscopy .

Synthesis of Acridone Derivatives

The search results provide information on the synthesis of acridone derivatives, which may be relevant to the production and study of this compound :

- Synthesis of 1,2-Diamino-10-(carboxymethyl)-9(10H)-acridone: This process involves several steps, including the reaction of 9-acridone with sodium hydride and ethyl bromoacetate, followed by nitration, reduction, and deprotection .

Research Trends and Future Directions

- Multifunctional Compounds: Linking acridine with other molecules, such as testosterone, can create trifunctional compounds with cytotoxic activity .

- Structure-Activity Relationships: Research focuses on exploring the relationships between the structure and activity of acridine derivatives to optimize their therapeutic potential .

- Further Exploration: The potential of acridines remains largely unexplored, presenting a constant challenge for chemists .

Analyse Des Réactions Chimiques

Oxidation Reactions

The acridone core undergoes oxidation under controlled conditions. For example:

-

Dichromate-mediated oxidation in acetic acid converts 2,7-diaminoacridin-9(10H)-one into polyhydroxylated acridones .

-

Alkaline permanganate degrades the acridine ring to quinoline derivatives, though this pathway is less common .

Table 1: Oxidation Conditions and Products

| Oxidizing Agent | Medium | Product | Yield | Reference |

|---|---|---|---|---|

| K₂Cr₂O₇ | Acetic acid | Hydroxylated acridone | 65–78% | |

| KMnO₄ | Alkaline aqueous | Quinoline-2,3-dicarboxylic acid | 42% |

Reduction Reactions

The amino groups and acridone system participate in reductive processes:

-

Catalytic hydrogenation (Pd/C, H₂) reduces nitro intermediates to amino derivatives during synthetic pathways .

-

Zinc/HCl selectively reduces the carbonyl group at position 9 to yield dihydroacridine analogs.

Key Example :

In the synthesis of fluorescent probes, nitroacridone intermediates (e.g., compound 12 ) are reduced to aminoacridones using hydrazine hydrate and Pd/C, achieving 50–95% yields .

Nitration and Nitro Group Manipulation

Electrophilic nitration occurs preferentially at positions activated by amino groups:

-

Nitric acid in acetic acid introduces nitro groups at position 1 or 3, depending on reaction conditions .

-

Nitro reduction with hydrazine/Pd/C restores amino functionality, critical for synthesizing DNA-intercalating agents .

Table 2: Nitration and Reduction Outcomes

| Starting Material | Nitration Conditions | Product | Reduction Product | Yield |

|---|---|---|---|---|

| 10-(carboxymethyl)-9(10H)-acridone | HNO₃/AcOH | 2-nitro derivative | 2-aminoacridone | 55% |

Hydrolysis and pH-Dependent Reactivity

The compound exhibits pH-sensitive hydrolysis:

-

Acidic conditions (HCl) promote cleavage of ester side chains, yielding carboxylic acid derivatives .

-

Alkaline hydrolysis (NaOH) removes protecting groups (e.g., acetyl) while preserving the acridone core .

Kinetic Insight :

Hydrolysis of N-substituted analogs follows pseudo-first-order kinetics, with rates peaking at pH 4 due to nucleophilic water activity .

Cyclization and Multicomponent Reactions

The amino groups enable participation in cyclization:

-

Ce(IV)-catalyzed three-component reactions with chalcones and β-ketoesters yield dihydroacridin-9-ones .

-

Microwave-assisted cyclization in nitrobenzene oxidizes intermediates to fully unsaturated acridones .

Example Synthesis :

-

Step 1 : Ce(IV)-mediated coupling forms 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones (74–86% yield).

-

Step 2 : Microwave dehydrogenation in nitrobenzene produces 1,3-diarylacridin-9(10H)-ones (55–67% yield) .

Functionalization via Electrophilic Substitution

Amino groups direct electrophiles to specific positions:

-

Acetylation (Ac₂O/AcOH) protects amino groups, enabling subsequent nitration or alkylation .

-

Methylation (MeI/NaH) targets the acridone nitrogen, enhancing solubility for biological assays .

Spectral Evidence :

Post-methylation -NMR spectra show characteristic shifts (δ 5.40 ppm for -CH₂COOEt) .

Comparative Reactivity with Analogues

The 2,7-diamino substitution pattern distinctively influences reactivity:

| Compound | Substituents | Key Reactivity Difference |

|---|---|---|

| 9-Aminoacridine | Amino at C9 | Higher DNA affinity but lower oxidative stability |

| 3,6-Diaminoacridin-9-one | Amino at C3/C6 | Prefers sulfonation over nitration |

| This compound | Amino at C2/C7 | Enhanced nitration selectivity at C1/C3 |

Propriétés

Numéro CAS |

86192-22-5 |

|---|---|

Formule moléculaire |

C13H11N3O |

Poids moléculaire |

225.25 g/mol |

Nom IUPAC |

2,7-diamino-10H-acridin-9-one |

InChI |

InChI=1S/C13H11N3O/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,14-15H2,(H,16,17) |

Clé InChI |

LDBXPGCBUCLVSP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1N)C(=O)C3=C(N2)C=CC(=C3)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.